(5E)-5-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5E)-5-{[3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE” is a synthetic organic molecule that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions.
Introduction of the Substituents: The 3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl group can be introduced via a nucleophilic substitution reaction.
Final Assembly: The trifluoromethylphenyl group is added through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the double bonds and the thiazolidinone ring.
Substitution: The bromine atoms in the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent.
Cancer Research: Investigation of its effects on cancer cell lines.
Industry
Polymer Chemistry: Use in the synthesis of novel polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with a similar core structure, used in the treatment of diabetes.
Benzothiazoles: Compounds with a similar sulfur-containing ring, known for their antimicrobial properties.
Uniqueness
The unique combination of substituents in “(5E)-5-{[3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE” sets it apart from other similar compounds, potentially offering unique biological activities and chemical properties.
Properties
Molecular Formula |
C20H12Br2F3NO2S2 |
---|---|
Molecular Weight |
579.3 g/mol |
IUPAC Name |
(5E)-5-[(3,5-dibromo-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12Br2F3NO2S2/c1-2-6-28-17-14(21)7-11(8-15(17)22)9-16-18(27)26(19(29)30-16)13-5-3-4-12(10-13)20(23,24)25/h2-5,7-10H,1,6H2/b16-9+ |
InChI Key |
KQNDSLDUTFZJOS-CXUHLZMHSA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)Br |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.